Cyclohexanecarboxaldehyde, 2-phenyl-
Overview
Description
Cyclohexanecarboxaldehyde, 2-phenyl- is an organic compound with the molecular formula C13H16O. It is a derivative of cyclohexane, where a carboxaldehyde group is attached to the cyclohexane ring, and a phenyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde, 2-phenyl- can be synthesized through several methods. One common method involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction conditions typically involve anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently .
Industrial Production Methods
In industrial settings, the production of Cyclohexanecarboxaldehyde, 2-phenyl- often involves catalytic hydrogenation of phenyl-substituted cyclohexanone. This method is preferred due to its scalability and cost-effectiveness. The reaction is carried out under high pressure and temperature, using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid, 2-phenyl-.
Reduction: Cyclohexanemethanol, 2-phenyl-.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxaldehyde, 2-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 2-phenyl- involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The compound’s reactivity is influenced by the presence of the phenyl group, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxaldehyde: Lacks the phenyl group, making it less reactive in certain reactions.
Cyclohexanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity patterns.
Benzaldehyde: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical properties.
Uniqueness
Cyclohexanecarboxaldehyde, 2-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct reactivity and stability to the compound. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-phenylcyclohexane-1-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTBGKQTEJQTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932310 | |
Record name | 2-Phenylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14441-56-6 | |
Record name | Cyclohexanecarboxaldehyde, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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